molecular formula C25H28O2 B14174672 (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol CAS No. 922165-55-7

(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol

Cat. No.: B14174672
CAS No.: 922165-55-7
M. Wt: 360.5 g/mol
InChI Key: LUVSSYUPUOUYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol is a complex organic compound characterized by its unique structure, which includes a benzyloxy group attached to a naphthalene ring, further connected to a cyclohexylmethanol moiety

Preparation Methods

The synthesis of (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzyloxy naphthalene intermediate, which is then subjected to a Friedel-Crafts alkylation reaction with cyclohexylmethanol. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents such as sodium hydroxide (NaOH) or other nucleophiles to replace the benzyloxy group with other functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenecarboxylic acids, while reduction may produce cyclohexylmethanol derivatives.

Scientific Research Applications

(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and naphthalene moieties may facilitate binding to hydrophobic pockets within proteins, while the cyclohexylmethanol group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol include:

    (1-{[1-(Benzyloxy)phenyl]methyl}cyclohexyl)methanol: Similar structure but with a phenyl ring instead of a naphthalene ring.

    (1-{[1-(Methoxy)naphthalen-2-yl]methyl}cyclohexyl)methanol: Similar structure but with a methoxy group instead of a benzyloxy group.

    (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

922165-55-7

Molecular Formula

C25H28O2

Molecular Weight

360.5 g/mol

IUPAC Name

[1-[(1-phenylmethoxynaphthalen-2-yl)methyl]cyclohexyl]methanol

InChI

InChI=1S/C25H28O2/c26-19-25(15-7-2-8-16-25)17-22-14-13-21-11-5-6-12-23(21)24(22)27-18-20-9-3-1-4-10-20/h1,3-6,9-14,26H,2,7-8,15-19H2

InChI Key

LUVSSYUPUOUYJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC2=C(C3=CC=CC=C3C=C2)OCC4=CC=CC=C4)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.